2-[5-(3,4-dihydroisoquinolin-2(1H)-yl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-fluorobenzyl)acetamide
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Overview
Description
N-[(4-FLUOROPHENYL)METHYL]-2-[7-METHYL-3-OXO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-[7-METHYL-3-OXO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring system.
Introduction of the Tetrahydroisoquinoline Moiety: This step involves the addition of the tetrahydroisoquinoline group to the triazolopyrimidine core through a series of reactions, including nucleophilic substitution and reduction.
Attachment of the Fluorophenylmethyl Group:
Final Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-FLUOROPHENYL)METHYL]-2-[7-METHYL-3-OXO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(4-FLUOROPHENYL)METHYL]-2-[7-METHYL-3-OXO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-[7-METHYL-3-OXO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)tetrahydro-N-methyl-2H-pyran-4-methanamine
- N-(4-Fluorophenyl)-N-methyl-2-(7-methyl-3-oxo-5-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Uniqueness
N-[(4-FLUOROPHENYL)METHYL]-2-[7-METHYL-3-OXO-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]ACETAMIDE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H23FN6O2 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[5-(3,4-dihydro-1H-isoquinolin-2-yl)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C24H23FN6O2/c1-16-12-21-28-30(15-22(32)26-13-17-6-8-20(25)9-7-17)24(33)31(21)23(27-16)29-11-10-18-4-2-3-5-19(18)14-29/h2-9,12H,10-11,13-15H2,1H3,(H,26,32) |
InChI Key |
ZRSOVZQXTMSICD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)N3CCC4=CC=CC=C4C3)CC(=O)NCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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